Tetraethylammonium cyanide

描述

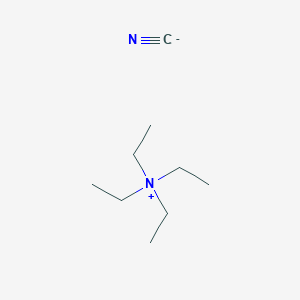

Tetraethylammonium cyanide (Et₄NCN, TEACN) is a quaternary ammonium salt with the chemical formula C₈H₂₀N₂ and a molecular weight of 156.27 g/mol (CAS: 13435-20-6) . It is widely utilized as a cyanide ion (CN⁻) source in organic synthesis due to its high solubility in polar aprotic solvents like acetonitrile and dimethylformamide (DMF) . TEACN is particularly valued for its role in catalytic reactions, such as the Sc(III)-triflate-catalyzed 1,4-addition of cyanide to enones, which avoids the release of toxic hydrogen cyanide (HCN) gas . Additionally, TEACN serves as a counterion in the synthesis of high-temperature molecular magnets, such as (Et₄N)₀.₅Mn₁.₂₅[V(CN)₅]·2H₂O, which exhibits spontaneous magnetization at 230 K .

Safety Profile: TEACN is classified under GHS as acutely toxic (Category 1 for dermal exposure, Category 2 for oral and inhalation exposure) and environmentally hazardous (H400, H410) . Proper handling requires adherence to strict protocols, including disposal via chemical incineration .

准备方法

Tetraethylammonium cyanide is typically prepared by ion exchange from tetraethylammonium bromide. The process involves the reaction of tetraethylammonium bromide with a cyanide source, such as sodium cyanide or potassium cyanide, under controlled conditions to yield this compound . The reaction can be represented as follows:

(C2H5)4NBr+NaCN→(C2H5)4NCN+NaBr

Industrial production methods are similar but often involve larger-scale equipment and more stringent safety protocols due to the toxicity of cyanide compounds.

化学反应分析

Cyanation Reactions

TEAC is widely employed as a cyanide donor in nucleophilic cyanation. A notable application is the 1,4-addition to α,β-unsaturated ketones (enones) . For example, in the presence of scandium(III) triflate (Sc(OTf)₃), TEAC facilitates the addition of cyanide to chalcones, yielding β-cyanoketones . This reaction proceeds under mild conditions (room temperature, polar solvents like acetonitrile) and demonstrates high regioselectivity.

Example Reaction:

Regioselective Ethoxycarbonylation

TEAC, when combined with diethylazodicarboxylate (DEAD), enables regioselective ethoxycarbonylation of nitrogen-containing heterocycles (e.g., indoles, indazoles). The reaction introduces an ethoxycarbonyl group (-OCO₂Et) at specific positions (C-3 in indoles or N-1 in indazoles) .

Mechanistic Pathway:

-

DEAD activates the heterocycle through electrophilic interaction.

-

TEAC delivers the cyanide ion, facilitating nucleophilic attack.

-

Subsequent trapping with ethanol yields the ethoxycarbonylated product.

Nucleophilic Substitution Reactions

TEAC acts as a cyanide source in Sₙ2 reactions , displacing halides or sulfonates from alkyl electrophiles. For example:

This reaction is favored in polar aprotic solvents (e.g., DMF) and is critical for synthesizing nitriles, which are precursors to amines and carboxylic acids .

Comparative Analysis of Cyanide Sources

| Property | TEAC | KCN | NaCN | TBACN |

|---|---|---|---|---|

| Solubility | Soluble in polar organic solvents | Water-soluble | Water-soluble | Soluble in organic solvents |

| Toxicity | Highly toxic (cyanide release) | Extremely toxic | Extremely toxic | Highly toxic |

| Reactivity | Mild nucleophile | Strong nucleophile | Strong nucleophile | Moderate nucleophile |

| Application | Organic synthesis | Industrial processes | Gold extraction | Lipophilic reactions |

科学研究应用

Synthesis and Preparation

TEAC is typically synthesized through ion exchange processes, where tetraethylammonium bromide reacts with a cyanide source such as sodium cyanide. This reaction can be represented as follows:

Organic Synthesis

TEAC is widely used as a cyanide source in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds. It facilitates:

- Cyanation Reactions: TEAC acts as a nucleophilic agent in cyanation reactions, enabling the introduction of cyano groups into organic molecules.

- 1,4-Addition Reactions: It has been effectively employed in the 1,4-addition of cyano groups to enones (chalcones), catalyzed by scandium(III) triflate, yielding β-cyanoketones .

| Reaction Type | Description | Catalyst | Major Products |

|---|---|---|---|

| Cyanation | Introduction of cyano groups into substrates | Scandium(III) triflate | β-Cyanoketones |

| Ethoxy-carbonylation | Regioselective carbonylation of heterocycles | Diethylazodicarboxylate | Ethoxy-carbonylated products |

Electrochemistry

TEAC serves as a supporting electrolyte in electrochemical applications, improving the conductivity of solutions. This property is crucial for enhancing the efficiency of electrochemical cells used in energy storage and conversion.

Analytical Chemistry

In analytical chemistry, TEAC is utilized in chromatographic techniques for the separation and identification of various compounds. Its ability to enhance resolution makes it valuable for quality control processes in laboratories.

Biochemical Research

TEAC is involved in biochemical studies focusing on enzyme activity and protein interactions. It provides insights into biological processes that are essential for drug development and biotechnology .

Case Studies

Case Study 1: Cyanation of Enones

A recent study demonstrated the effectiveness of TEAC in catalyzing the 1,4-addition of cyano groups to enones, resulting in high yields of β-cyanoketones. This methodology showcases TEAC's utility in synthesizing complex organic molecules .

Case Study 2: Electrochemical Applications

Research has highlighted TEAC's role as an electrolyte in electrochemical cells, where it significantly enhances charge transfer rates. This application is particularly relevant for developing more efficient energy storage systems .

作用机制

The mechanism of action of tetraethylammonium cyanide involves its role as a cyanide source. Cyanide ions can interact with various metal centers to form stable cyanometalate complexes. In biological systems, cyanide ions inhibit cytochrome c oxidase, a key enzyme in the mitochondrial electron transport chain, leading to cellular respiration inhibition .

相似化合物的比较

The properties and applications of TEACN are best contextualized through comparisons with other cyanide sources and structurally related quaternary ammonium salts.

Table 1: Comparison of Cyanide Sources

Key Findings :

- TEACN is preferred over KCN in organic solvents due to its compatibility with non-aqueous conditions .

- Unlike TMSCN, TEACN is non-volatile and avoids HCN liberation, making it safer for large-scale reactions .

Quaternary Ammonium Salts

Table 2: Structural and Functional Comparisons

Key Findings :

- TEACN’s large cation enhances solubility in organic media compared to smaller analogs like tetramethylammonium cyanide .

- The cyanide anion in TEACN enables unique reactivity, such as CO₂ adduct formation for cyanocarboxylation , unlike chloride or thiocyanate analogs.

Table 3: Hazard Profiles

Key Findings :

- TEACN and KCN share similar acute toxicity, but TEACN’s organic solubility reduces environmental leaching risks compared to water-soluble KCN .

Research Highlights

Catalytic Efficiency: TEACN/Sc(III)-triflate systems achieve >80% yields in β-cyanoketone synthesis, outperforming traditional cyanide sources .

Magnetic Materials : TEACN-derived complexes like (Et₄N)₀.₅Mn₁.₂₅[V(CN)₅]·2H₂O exhibit magnetic ordering at 230 K, the highest among molecular magnets .

Cyanocarboxylation: TEACN forms a 1:1 adduct with CO₂, enabling simultaneous CN⁻ and COOH addition to activated olefins .

生物活性

Tetraethylammonium cyanide (TEAC) is a quaternary ammonium salt characterized by its high toxicity and significant biological activity, primarily due to the presence of the cyanide ion. This article provides a comprehensive overview of the biological activity of TEAC, including its synthesis, toxicological effects, and applications in organic chemistry.

Chemical Structure and Properties

- Chemical Formula :

- Appearance : Colorless to yellow powder, deliquescent solid.

- Solubility : Soluble in polar organic solvents and water.

TEAC is synthesized through ion exchange from tetraethylammonium bromide, making it a useful source of cyanide ions in various chemical reactions .

Biological Activity and Toxicity

TEAC exhibits significant biological activity, particularly toxicity, which is a critical concern in both laboratory and environmental contexts.

Toxicological Effects

- Acute Toxicity : Exposure to TEAC can lead to severe health effects, including respiratory failure, central nervous system paralysis, and potentially death. Animal studies indicate that ingestion of less than 5 mg can result in severe toxicity .

- Mechanism of Toxicity : The cyanide ion interferes with cellular respiration by inhibiting cytochrome c oxidase in the mitochondrial electron transport chain, leading to cellular hypoxia .

Case Studies

- Human Exposure Incidents : Accidental exposure to cyanide compounds has resulted in acute poisoning cases, characterized by symptoms such as headache, dizziness, and respiratory distress. In severe cases, fatalities have been reported due to rapid onset of symptoms following exposure .

- Environmental Impact : TEAC's toxicity extends to aquatic organisms, where it poses long-term ecological risks. Studies have shown that cyanide compounds can lead to significant mortality rates in fish and other aquatic life forms .

Applications in Organic Chemistry

TEAC serves as a vital reagent in organic synthesis due to its ability to release cyanide ions. It is employed in several key reactions:

- Cyanation Reactions : TEAC is utilized as a cyanide source in the 1,4-addition reaction of cyano groups to enones, yielding β-cyanoketones that are valuable intermediates in organic synthesis.

- Regioselective Ethoxycarbonylation : In combination with diethylazodicarboxylate (DEAD), TEAC facilitates the regioselective C- or N-ethoxycarbonylation of heterocyclic systems like indoles and indazoles.

Comparative Analysis

| Compound | Structure | Key Features |

|---|---|---|

| This compound (TEAC) | Highly toxic; used as a cyanide source | |

| Tetrabutylammonium cyanide | More lipophilic; often used in organic synthesis | |

| Benzyltrimethylammonium chloride | Commonly used in phase-transfer catalysis; less hazardous |

常见问题

Q. Basic: What are the critical safety protocols for handling tetraethylammonium cyanide in laboratory settings?

This compound (TEACN) is classified as acutely toxic via oral, dermal, and inhalation routes (H300, H310, H330) and poses severe environmental hazards (H410) . Key protocols include:

- Storage : Keep in tightly sealed, dry containers away from acids and moisture to prevent decomposition into toxic gases (e.g., HCN) .

- PPE : Use nitrile gloves, full-face respirators (EN 14387 ABEK standard), and flame-retardant lab coats to avoid skin/eye contact .

- Spill Management : Collect solid material without generating dust; avoid water rinsing to prevent environmental contamination .

Q. Basic: How does TEACN serve as a cyanide source in organic synthesis, and what advantages does it offer over traditional reagents?

TEACN is a stable, non-volatile cyanide donor used in reactions like the Sc(OTf)₃-catalyzed 1,4-addition to enones, avoiding toxic HCN gas release . Key advantages:

- Controlled Reactivity : Enables regioselective cyanation under mild conditions (e.g., room temperature, acetonitrile solvent) .

- Handling Safety : Solid form reduces inhalation risks compared to gaseous HCN .

Q. Advanced: What mechanistic insights explain TEACN's role in transition-metal-catalyzed cyanations?

In scandium(III)-triflate-catalyzed systems, TEACN acts via ligand exchange:

Cyanide Transfer : Sc(III) coordinates to the carbonyl oxygen of enones, facilitating nucleophilic attack by TEACN’s cyanide ion .

Steric Effects : The bulky tetraethylammonium cation minimizes side reactions (e.g., over-alkylation) by stabilizing intermediates .

Methodological Note: In situ FT-IR or NMR can monitor cyanide transfer kinetics .

Q. Advanced: How can researchers resolve contradictions in TEACN's toxicological data (e.g., acute toxicity classifications vs. "no data available" claims)?

While TEACN’s SDS lists acute toxicity classifications (H300, H310, H330) , some sections note "no data available" for specific endpoints (e.g., carcinogenicity) . To address discrepancies:

- Comparative Analysis : Cross-reference with structurally similar quaternary ammonium cyanides (e.g., tetramethylammonium cyanide) .

- Empirical Testing : Conduct acute toxicity assays (OECD 423) on cell lines or Daphnia magna for aquatic hazard validation .

Q. Advanced: What strategies optimize TEACN's stability in hygroscopic or acidic reaction environments?

TEACN’s hygroscopicity and acid sensitivity require:

- Moisture Control : Use inert-atmosphere gloveboxes (<1% humidity) for reactions in aprotic solvents (e.g., THF, DCM) .

- pH Buffering : Add weak bases (e.g., NaHCO₃) to neutralize trace acids in solvent systems, preventing HCN generation .

- Real-Time Monitoring : Employ gas detectors (e.g., HCN-specific electrochemical sensors) during large-scale syntheses .

Q. Advanced: How can crystallographic data inform TEACN's coordination chemistry in metal-cyanide complexes?

In hexacyanotitanate complexes like [Et₄N]₃[Ti(CN)₆], TEACN’s cyanide exhibits near-ideal octahedral coordination (Ti–C = 2.195–2.213 Å, C–N = 1.141 Å) . Researchers should:

- Use XRD : Resolve bond-length distortions caused by counterion interactions.

- Compare with Analogues : Contrast with KCN-based systems to quantify steric/electronic effects of the tetraethylammonium cation .

Q. Advanced: What analytical methods validate TEACN's purity and decomposition products in reaction mixtures?

- Titration : Argentometric titration quantifies free cyanide ions post-reaction .

- Spectroscopy : FT-IR (C≡N stretch at ~2100 cm⁻¹) confirms cyanide incorporation; fluorescence quenching (e.g., using ZW1 probes) detects residual CN⁻ .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 220 nm) identifies byproducts like tetraethylammonium salts .

Q. Advanced: How can researchers assess TEACN's environmental impact despite limited ecotoxicological data?

- Read-Across Models : Use QSAR predictions based on log P (-1.2 estimated) and biodegradability of quaternary ammonium compounds .

- Microcosm Studies : Simulate aquatic ecosystems to measure TEACN’s bioaccumulation potential in Daphnia magna or algae .

Q. Basic: What synthetic routes produce TEACN, and how is purity verified?

TEACN is synthesized via ion exchange between tetraethylammonium bromide and KCN . Purity verification:

- Elemental Analysis : Confirm C/N ratios match theoretical values (C: 61.5%, N: 17.9%) .

- Melting Point : Dec. at 250°C (lit.) .

Q. Advanced: How does TEACN’s phase behavior affect its utility in non-traditional media (e.g., ionic liquids or deep eutectic solvents)?

属性

IUPAC Name |

tetraethylazanium;cyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N.CN/c1-5-9(6-2,7-3)8-4;1-2/h5-8H2,1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCZOZSATUTWXIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)CC.[C-]#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70158668 | |

| Record name | Tetraethylammonium cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70158668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13435-20-6 | |

| Record name | Tetraethylammonium cyanide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13435-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraethylammonium cyanide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013435206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraethylammonium cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70158668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraethylammonium cyanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.228 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。